molecular formula C12H14ClN3S B1614375 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine CAS No. 912569-69-8

4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine

Cat. No.: B1614375
CAS No.: 912569-69-8
M. Wt: 267.78 g/mol
InChI Key: FWDQRROENFHLAI-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine (CAS 912569-69-8) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C12H14ClN3S and a molecular weight of 267.78 g/mol , this compound features a thieno[3,2-d]pyrimidine scaffold—a privileged structure in pharmaceutical development known for its diverse biological activities . The presence of a chloromethyl piperidine substituent makes it a versatile intermediate for further synthetic elaboration, particularly through nucleophilic substitution reactions, to create novel chemical libraries for biological screening. Thienopyrimidine derivatives, as a class, have been extensively investigated and demonstrate a broad spectrum of therapeutic potential. Research highlights their application as key scaffolds in developing novel antihyperlipidemic agents, with some analogues acting through mechanisms such as inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key regulator of intestinal cholesterol absorption . Beyond this, the thienopyrimidine core is a recognized pharmacophore in the exploration of potent inhibitors for various protein kinases and melanin-concentrating hormone receptor 1 (MCHR1) antagonists, which are relevant for metabolic diseases . This makes this compound a critical reagent for researchers in oncology, metabolic disease, and inflammation. This product is offered with a minimum purity of 97% . It is supplied as a solid and should be stored in a cool, dry place, preferably in an amber container to protect from light. Handle with appropriate personal protective equipment. This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Specifications: CAS Number: 912569-69-8 ; Molecular Formula: C12H14ClN3S ; Molecular Weight: 267.78 g/mol ; IUPAC Name: 4-(chloromethyl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine ; SMILES: ClCC1CCN(CC1)C1=C2SC=CC2=NC=N1 .

Properties

IUPAC Name

4-[4-(chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c13-7-9-1-4-16(5-2-9)12-11-10(3-6-17-11)14-8-15-12/h3,6,8-9H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDQRROENFHLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640415
Record name 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-69-8
Record name 4-[4-(Chloromethyl)-1-piperidinyl]thieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

a. Cyclocondensation of Thiophene Derivatives

  • Method : Reacting thiophene-based esters or nitriles with amidines or thiourea under basic or acidic conditions.
    • Example: Condensation of ethyl 3-aminothiophene-2-carboxylate with formamidine acetate yields the pyrimidine ring.
  • Conditions :
    • Solvents: Methanol, ethanol, or DMF.
    • Catalysts: Sodium methoxide or hydrochloric acid.
    • Temperature: 60–100°C for 4–8 hours.

b. Chlorination of Pyrimidinones

  • Vilsmeier-Haack Reagent : Converts pyrimidinones to 4-chloro intermediates (e.g., 5a in).
    • Example: Treating pyrimidinone 4 with POCl₃/DMF yields 4-chlorothieno[2,3-d]pyrimidine (5a ) in 98% yield.

Optimization and Challenges

Parameter Typical Conditions Challenges
Cyclization Yield 70–90% Competing side reactions (e.g., ether formation).
Chlorination Efficiency >95% Requires excess POCl₃, generating waste.
Substitution Yield 60–85% Steric hindrance from piperidine group.

Alternative Routes

  • One-Pot Synthesis : Combine cyclization and substitution steps using microwave-assisted conditions to reduce reaction time.
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd) for cross-coupling, though limited precedent exists for this specific substitution.

Analytical Validation

  • Purity : HPLC or LC-MS (≥95% purity).
  • Structural Confirmation :
    • ¹H/¹³C NMR : Peaks for piperidine (δ 2.5–3.5 ppm) and thieno-pyrimidine (δ 7.0–8.5 ppm).
    • HRMS : Expected [M+H]⁺ at m/z 308.0821 (C₁₃H₁₅ClN₃S).

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives with potential biological activities.

Scientific Research Applications

Biological Applications

1. Antiviral Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit antiviral properties. For instance, compounds in this class have been studied for their efficacy against respiratory syncytial virus (RSV), demonstrating potential as antiviral agents by modulating viral replication pathways .

2. Anticancer Potential
Thieno[3,2-d]pyrimidines are also being investigated for their anticancer properties. Some studies suggest that they can inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. The incorporation of the piperidine moiety may enhance selectivity and potency against certain cancer types .

3. Neuropharmacological Effects
The piperidinyl group is known for its role in enhancing central nervous system activity. Compounds similar to 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine have been explored for their potential use in treating neurodegenerative diseases and psychiatric disorders due to their ability to modulate neurotransmitter systems .

Synthetic Pathways

The synthesis of this compound involves various chemical transformations:

  • Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution with amines or other nucleophiles, allowing for the introduction of different functional groups.
  • Electrophilic Aromatic Substitution: The thieno[3,2-d]pyrimidine ring can participate in electrophilic aromatic substitution reactions, facilitating further functionalization .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated several thieno[3,2-d]pyrimidine derivatives against RSV. The results indicated that certain modifications to the piperidine substituent significantly enhanced antiviral activity, highlighting the importance of structural optimization .

Case Study 2: Cancer Cell Inhibition

In research conducted on various cancer cell lines, compounds derived from thieno[3,2-d]pyrimidine demonstrated IC50 values in the low micromolar range. These findings suggest that such compounds could serve as lead candidates for further development into anticancer therapies .

Study Target Results Reference
Study 1RSVEnhanced antiviral activity with specific derivatives
Study 2CancerLow micromolar IC50 values indicating effective inhibition

Mechanism of Action

The mechanism of action of 4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the sirtuin1 enzyme, which plays a role in regulating cellular stress responses and cancer development . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways.

Comparison with Similar Compounds

Table 1: Piperidine-Substituted Thieno[3,2-d]pyrimidine Derivatives

Compound Name Substituent Biological Activity Key Data (IC₅₀ or Activity) Synthesis Method Reference
4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine Chloromethyl Intermediate for kinase/SIRT inhibitors N/A (synthetic intermediate) Nucleophilic substitution
4-[4-(Hydroxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine Hydroxymethyl Anti-inflammatory, anti-tumor (preclinical) N/A (pending studies) Reduction of chloromethyl group
4-[4-(Aminomethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine Aminomethyl Potential CNS/kinase modulation N/A (exploratory phase) Ammonia substitution
4-{4-[2-((Methylsulfonyl)amino)ethyl]piperidin-1-yl}thieno[3,2-d]pyrimidine-6-carboxamide Methylsulfonylaminoethyl SIRT1/2 inhibition Ki = 2.7 Å (structural data) Multi-step alkylation

Key Observations :

  • The chloromethyl derivative serves as a versatile precursor; replacing chlorine with hydroxymethyl or aminomethyl groups introduces polar functionalities, enhancing solubility and target interactions .
  • The methylsulfonylaminoethyl analogue demonstrates potent SIRT1/2 inhibition due to hydrogen bonding with Ile347, a critical interaction absent in simpler piperidine derivatives .

Core Scaffold Variations: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine

Table 2: Thienopyrimidine Core Comparison

Core Scaffold Substitution Position Biological Target Activity Trend Reference
Thieno[3,2-d]pyrimidine Position 7 (methyl) VEGFR-2 inhibition IC₅₀ = 150–199 nM (no methyl)
Thieno[2,3-d]pyrimidine Position 4 (methoxy) Anticancer (unspecified) Enhanced reactivity in SNAr
Thieno[3,2-d]pyrimidine C-5/C-6 (trimethoxy) EGFR/microtubule inhibition IC₅₀ = 10–50 nM (C-6 optimal)

Key Observations :

  • Thieno[3,2-d]pyrimidine derivatives lacking a methyl group at position 7 exhibit stronger VEGFR-2 inhibition (IC₅₀ ~150–199 nM) .
  • Thieno[2,3-d]pyrimidine cores are more reactive in nucleophilic aromatic substitution (SNAr) due to electronic differences in the thiophene ring .
  • Substitution at C-6 on thieno[3,2-d]pyrimidine improves dual EGFR/microtubule inhibition compared to C-5, likely due to steric and electronic effects .

Hybrid and Fused Derivatives

Table 3: Hybrid Thieno-Pyrimidine Compounds

Compound Name Hybrid Structure Biological Activity Synthesis Method Reference
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine fused Anticancer (broad spectrum) Vilsmeier–Haack reagent
4-(4-Nitrophenoxy)thieno[3,2-d]pyrimidine Nitrophenoxy substituent Intermediate for kinase inhibitors SNAr with phenol derivatives

Key Observations :

  • The pyrazolo-pyrimidine hybrid exhibits broad anticancer activity, attributed to synergistic interactions between the fused rings and the phenyl group .
  • Nitrophenoxy derivatives are key intermediates for generating kinase inhibitors via further functionalization .

Critical Analysis of Substituent Effects

  • Chloromethyl vs. Hydroxymethyl : Chlorine’s electronegativity enhances leaving-group ability, facilitating downstream modifications, while hydroxymethyl improves hydrophilicity for better pharmacokinetics .
  • Piperidine vs. Non-Piperidine Substituents: Piperidine derivatives generally show higher target specificity (e.g., SIRT1/2) compared to simpler alkyl chains, likely due to conformational rigidity .
  • Thiophene Ring Position: Thieno[3,2-d]pyrimidines are more prevalent in kinase inhibition, whereas thieno[2,3-d]pyrimidines are preferred in SNAr reactions due to electronic effects .

Biological Activity

4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a chloromethyl group attached to a piperidine ring. This unique structure is believed to contribute to its diverse biological activities.

Structural Formula

CxHyClNzSw\text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{S}_w

Where x,y,z,wx,y,z,w represent the number of respective atoms in the molecular formula.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and microbial infections respectively .
  • Receptor Modulation : It acts as a modulator for specific receptors involved in cellular signaling pathways, particularly those related to cancer .
  • Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against various strains, potentially making it useful in treating infections .

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds have significant anticancer properties. For instance:

  • GDC-0941 , a thieno[3,2-d]pyrimidine derivative, is noted for its selective inhibition of the PI3K pathway, which is crucial in tumor growth and survival .

Anti-inflammatory Effects

Studies have demonstrated that compounds similar to this compound possess anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation processes:

  • Compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antibacterial Activity

The antibacterial activity of thieno[3,2-d]pyrimidine derivatives has been evaluated against several bacterial strains. The synthesized compounds exhibited varying degrees of effectiveness:

  • In vitro studies indicated significant inhibition against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study ReferenceBiological ActivityFindings
AntibacterialSignificant inhibition against multiple bacterial strains.
AnticancerEffective PI3K inhibitor with potential for cancer therapy.
Anti-inflammatoryComparable efficacy to celecoxib in COX enzyme inhibition.

Q & A

Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidine core in this compound?

The thieno[3,2-d]pyrimidine scaffold can be synthesized via a modified Niementowski reaction . This involves cyclizing 2-amino-3-thiophenecarboxylate derivatives (e.g., 2-amino-3-methoxycarbonylthiophene) with reagents like formamide or urea under high-temperature conditions (e.g., 200°C for 2 hours). Subsequent chlorination using phosphorus oxychloride (POCl₃) and pyridine yields 4-chlorothieno[3,2-d]pyrimidine, a key intermediate for further functionalization . For the piperidinyl-chloromethyl substituent, nucleophilic substitution or coupling reactions with 4-(chloromethyl)piperidine derivatives are typically employed .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms structural integrity, particularly the chloromethyl group (δ ~4.5 ppm for CH₂Cl) and piperidine ring protons (δ ~1.5–3.0 ppm).
  • Mass spectrometry (ESI or EI) verifies molecular weight and fragmentation patterns.
  • HPLC or GC-MS assesses purity and monitors reaction progress .

Q. How can researchers optimize the yield of the chloromethyl-piperidine substitution step?

  • Use anhydrous conditions to prevent hydrolysis of the chloromethyl group.
  • Employ catalytic bases (e.g., K₂CO₃, DIPEA) to facilitate nucleophilic displacement.
  • Screen solvents (e.g., DMF, acetonitrile) for optimal reactivity. Reported yields for analogous reactions range from 60% to 85% depending on steric and electronic effects .

Q. What stability challenges arise during storage and handling?

The chloromethyl group is prone to hydrolysis under humid conditions, forming a hydroxymethyl derivative. Store the compound in a desiccator at –20°C under inert gas (N₂ or Ar). Monitor degradation via TLC or HPLC .

Q. How is the compound’s solubility profile determined?

Perform solubility screening in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Computational tools like LogP predictions (e.g., ACD/Labs Percepta) can guide solvent selection for biological assays .

Advanced Research Questions

Q. What strategies address low regioselectivity during piperidinyl-chloromethyl functionalization?

  • Use orthogonal protecting groups (e.g., Boc for piperidine nitrogen) to direct substitution.
  • Explore microwave-assisted synthesis to enhance reaction specificity.
  • Compare leaving group effects (e.g., Cl vs. Br) on reactivity .

Q. How can computational modeling predict biological activity?

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., kinases, antimicrobial targets).
  • Use ADMET prediction tools (e.g., SwissADME) to evaluate drug-likeness and bioavailability. Studies on analogous thieno-pyrimidines suggest potential kinase inhibition or antimicrobial activity .

Q. What experimental designs resolve contradictions in biological assay results?

  • Validate activity across multiple cell lines or bacterial strains to rule out model-specific effects.
  • Include positive controls (e.g., known kinase inhibitors) and confirm target engagement via Western blotting or enzymatic assays.
  • Adjust dosing regimens to account for metabolic instability .

Q. How can synthetic byproducts be identified and minimized?

  • Use LC-MS/MS to detect trace impurities (e.g., dechlorinated or oxidized derivatives).
  • Optimize reflux time and temperature to reduce side reactions. For example, prolonged heating in POCl₃ may lead to over-chlorination .

Q. What methodologies confirm the compound’s mechanism of action in cellular studies?

  • Employ siRNA knockdown or CRISPR-Cas9 gene editing to validate target dependency.
  • Conduct phosphoproteomics or transcriptomics to map downstream signaling pathways.
  • Compare results with structurally related analogs to establish structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine
Reactant of Route 2
4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine

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